Cas no 338959-89-0 (3-(1-Azepanyl)-5-(trifluoromethyl)-2-pyridinyl(4-chlorophenyl)methanone)

3-(1-Azepanyl)-5-(trifluoromethyl)-2-pyridinyl(4-chlorophenyl)methanone is a specialized organic compound featuring a pyridine core substituted with a trifluoromethyl group and an azepanyl moiety, coupled with a 4-chlorophenyl methanone group. This structure imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the trifluoromethyl group, while the azepanyl ring contributes to conformational flexibility. The presence of the 4-chlorophenyl group may influence binding affinity in pharmacological applications. This compound is of interest in medicinal chemistry and material science, particularly for its potential as a building block in the synthesis of biologically active molecules or advanced materials requiring tailored electronic and steric characteristics.
3-(1-Azepanyl)-5-(trifluoromethyl)-2-pyridinyl(4-chlorophenyl)methanone structure
338959-89-0 structure
Product Name:3-(1-Azepanyl)-5-(trifluoromethyl)-2-pyridinyl(4-chlorophenyl)methanone
CAS No:338959-89-0
MF:
MW:
MDL:MFCD00244685
CID:4648055
Update Time:2025-05-19

3-(1-Azepanyl)-5-(trifluoromethyl)-2-pyridinyl(4-chlorophenyl)methanone Chemical and Physical Properties

Names and Identifiers

    • [3-(1-AZEPANYL)-5-(TRIFLUOROMETHYL)-2-PYRIDINYL](4-CHLOROPHENYL)METHANONE
    • Methanone, (4-chlorophenyl)[3-(hexahydro-1H-azepin-1-yl)-5-(trifluoromethyl)-2-pyridinyl]-
    • 3-(1-Azepanyl)-5-(trifluoromethyl)-2-pyridinyl(4-chlorophenyl)methanone
    • MDL: MFCD00244685

3-(1-Azepanyl)-5-(trifluoromethyl)-2-pyridinyl(4-chlorophenyl)methanone Pricemore >>

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Additional information on 3-(1-Azepanyl)-5-(trifluoromethyl)-2-pyridinyl(4-chlorophenyl)methanone

3-(1-Azepanyl)-5-(trifluoromethyl)-2-pyridinyl(4-chlorophenyl)methanone: A Comprehensive Overview

3-(1-Azepanyl)-5-(trifluoromethyl)-2-pyridinyl(4-chlorophenyl)methanone, identified by the CAS number 338959-89-0, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes an azepane ring, a trifluoromethyl group, and a pyridine moiety. The combination of these functional groups makes it a versatile molecule with diverse reactivity and biological activity.

The azepane ring, a seven-membered saturated nitrogen-containing ring, contributes to the compound's stability and ability to form hydrogen bonds. This feature is particularly advantageous in drug design, where hydrogen bonding plays a critical role in molecular recognition and bioavailability. Recent studies have highlighted the importance of azepane-containing compounds in modulating pharmacokinetic properties, such as absorption and metabolism.

The trifluoromethyl group attached to the pyridine ring introduces electron-withdrawing effects, which can enhance the compound's reactivity in certain chemical reactions. This group also increases the molecule's lipophilicity, making it more suitable for interactions with hydrophobic biological targets. Recent research has demonstrated that trifluoromethylated compounds exhibit improved bioavailability and reduced toxicity compared to their non-trifluoromethylated counterparts.

The pyridine moiety is another key structural element of this compound. Pyridine rings are known for their aromaticity and ability to participate in π-π interactions, which are essential for binding to various biological targets. The substitution pattern on the pyridine ring further influences the compound's electronic properties and reactivity. In this case, the presence of a 4-chlorophenyl group introduces additional electron-withdrawing effects, further modulating the molecule's electronic characteristics.

Recent advancements in computational chemistry have enabled researchers to predict the potential biological activity of 3-(1-Azepanyl)-5-(trifluoromethyl)-2-pyridinyl(4-chlorophenyl)methanone with greater accuracy. Molecular docking studies have revealed that this compound has a high affinity for certain G-protein coupled receptors (GPCRs), suggesting its potential as a lead compound in drug discovery efforts targeting these receptors.

In addition to its pharmacological applications, this compound has shown promise in organic synthesis as an intermediate for constructing more complex molecules. Its unique structure allows for various functional group transformations, making it a valuable building block in synthetic chemistry. Recent publications have reported novel synthetic routes for this compound, leveraging modern catalytic methods to enhance reaction efficiency and selectivity.

The integration of experimental and computational approaches has significantly advanced our understanding of 3-(1-Azepanyl)-5-(trifluoromethyl)-2-pyridinyl(4-chlorophenyl)methanone's properties. Researchers have employed techniques such as X-ray crystallography to determine its three-dimensional structure, providing insights into its conformational flexibility and packing behavior. These findings are crucial for optimizing its physical properties, such as solubility and stability, which are critical for its practical applications.

In conclusion, 3-(1-Azepanyl)-5-(trifluoromethyl)-2-pyridinyl(4-chlorophenyl)methanone (CAS No: 338959-89-0) is a multifaceted compound with significant potential across various fields. Its unique structural features and promising biological activity make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.

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